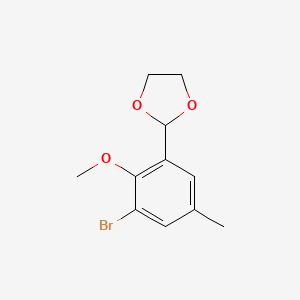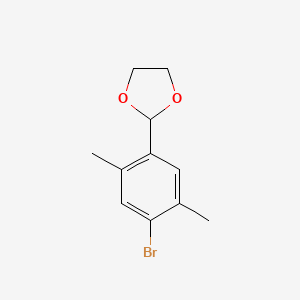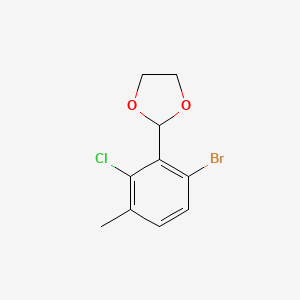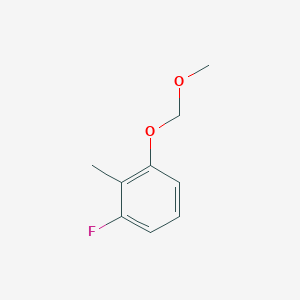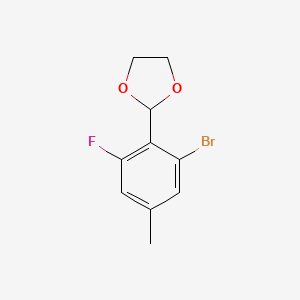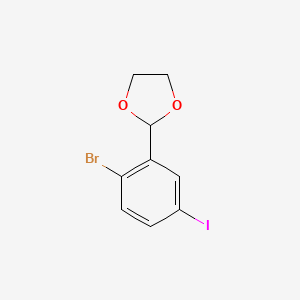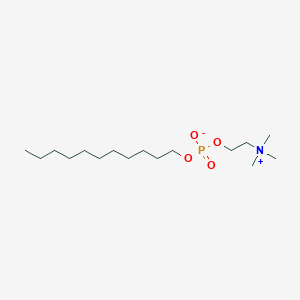
n-Undecyl-phosphocholine
Descripción general
Descripción
n-Undecyl-phosphocholine, also known as Fos-choline-11, is a type of phosphocholine . Phosphocholines are a novel class of detergents that are well suited for the solubilization, stabilization, and purification of membrane proteins .
Synthesis Analysis
Phosphocholine is an intermediate in the synthesis of phosphatidylcholine in tissues. It is made in a reaction, catalyzed by choline kinase, that converts ATP and choline into phosphocholine and ADP .
Molecular Structure Analysis
The structure of this compound is determined by the length of the alkyl chain . The minor axis of the elliptical micelle core from these models is constrained by the length of the alkyl chain, and increases by 1.2–1.5 Å per carbon addition to the alkyl chain .
Chemical Reactions Analysis
The critical micellar concentration of this compound decreases with a biphasic trend on lithium chloride addition . This drop in the critical micellar concentration could be explained by the effect of salting out and the implication of phosphocholine head groups on the organization of surrounding water .
Physical And Chemical Properties Analysis
The micelle shapes and sizes of this compound are determined by the length of the alkyl chain . The aggregation number of these detergents increases by ∼16 monomers per micelle for each alkyl carbon added .
Aplicaciones Científicas De Investigación
Phospholipid Analogs and Phospholipase A2 Assay
Research by Hendrickson, Kotz, and Hendrickson (1990) explored fluorescent and colored phospholipid analogs, including dansyl-PC [rac 1-O-(N-dansyl-11- amino-1-undecyl)-2-O-decanoyl-glycero-3-phosphocholine], as substrates for phospholipase A2 assay. This study is significant as it utilizes phospholipid analogs similar to n-Undecyl-phosphocholine for enzyme assays, highlighting their utility in biochemical analysis (Hendrickson, Kotz, & Hendrickson, 1990).
Surface Adsorption and Surfactant Characteristics
Yaseen, Wang, Su, and Lu (2005) focused on the surface adsorption of n-dodecyl phosphocholine (C12PC), which shares structural similarities with this compound. Their research provides insight into the critical micellar concentration and the behavior of phosphocholine surfactants in different environments, which is relevant for understanding the properties of this compound in various applications (Yaseen, Wang, Su, & Lu, 2005).
Choline Phospholipid Metabolism in Cancer
Glunde, Jie, and Bhujwalla (2004) investigated the choline phospholipid metabolism in breast cancer cells, using magnetic resonance spectroscopy. Their research is pertinent as it demonstrates the role of choline phospholipid metabolites, closely related to this compound, in cancer cell metabolism and might provide a foundation for further research in this area (Glunde, Jie, & Bhujwalla, 2004).
Post-Translational Modifications
Müller, Albers, Itzen, and Hedberg (2014) discussed adenylylation and phosphocholination as significant post-translational modifications used by pathogenic bacteria during infection. This study's focus on phosphocholination directly relates to the role of phosphocholine derivatives like this compound in biological processes (Müller, Albers, Itzen, & Hedberg, 2014).
Micelle Dynamics and Membrane Protein Structure
Kieber, Ono, Oliver, Nyenhuis, Tieleman, and Columbus (2019) explored the dynamics of phosphocholine micelles, which are used for membrane protein structure determination. Their findings on the fluidity and properties of phosphocholine micelles can provide insights into the behavior of this compound in similar applications (Kieber et al., 2019).
Mecanismo De Acción
Target of Action
n-Undecyl-phosphocholine, also known as FOS-CHOLINE-11, primarily targets lipid rafts and mitochondria in cells . Lipid rafts are microdomains of the plasma membrane that are rich in cholesterol and sphingolipids. They play a crucial role in cellular processes such as signal transduction and protein trafficking . Mitochondria, on the other hand, are the powerhouses of the cell and are involved in energy production and apoptosis .
Mode of Action
The compound interacts with its targets by accumulating in lipid rafts and inducing loss of mitochondrial membrane potential, leading to apoptosis . The synthetic antitumor alkyl-lysophospholipid analog edelfosine, which is structurally related to this compound, has been reported to target lipid rafts . Edelfosine induces swelling in isolated mitochondria, indicating an increase in mitochondrial membrane permeability . This mitochondrial swelling is independent of reactive oxygen species generation .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis and mitochondrial function . Apoptosis is a form of programmed cell death that is crucial for maintaining cellular homeostasis. The compound’s interaction with mitochondria leads to mitochondrial dysfunction and triggers the intrinsic pathway of cell death .
Pharmacokinetics
It’s known that the compound forms micelles, which are crucial for its solubilization, stabilization, and purification . The size and shape of these micelles can be influenced by the length of the alkyl chain in the detergent .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By targeting lipid rafts and mitochondria, the compound disrupts cellular functions and triggers programmed cell death . This makes it a promising candidate for cancer treatment.
Action Environment
The action of this compound can be influenced by environmental factors such as ionic strength . For instance, the critical micellar concentration of the detergent decreases with a biphasic trend on lithium chloride addition . This could be explained by the effect of salting out and the implication of phosphocholine head groups on the organization of surrounding water .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
n-Undecyl-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is often used as a detergent for membrane protein solubilization and purification . It has been shown to improve the paracellular permeability of hydrophilic compounds .
Cellular Effects
This compound influences cell function by modulating the tight junctions, thereby affecting the permeability of hydrophilic compounds . This could have implications on its use for oral or nasal drug delivery .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with membrane proteins. It acts as a detergent, aiding in the solubilization and purification of these proteins . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of phosphatidylcholine synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve both vesicular and nonvesicular transport pathways . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its role in membrane protein solubilization and purification, it is likely associated with cellular membranes
Propiedades
IUPAC Name |
2-(trimethylazaniumyl)ethyl undecyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO4P/c1-5-6-7-8-9-10-11-12-13-15-20-22(18,19)21-16-14-17(2,3)4/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCXIBDQQYSRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)
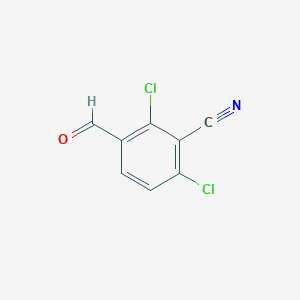
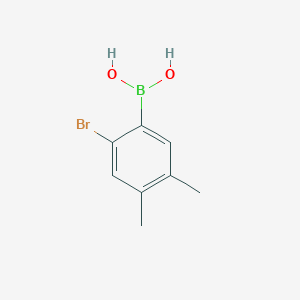
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

